Nickel(II) phosphate hydrate
Overview
Description
Nickel(II) phosphate hydrate is an inorganic compound with the chemical formula Ni₃(PO₄)₂·8H₂O. It is a light green solid that is insoluble in water and features octahedral nickel centers bound to water and phosphate. This compound can be prepared by hydrothermal synthesis and also occurs naturally as the mineral arupite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) phosphate hydrate can be synthesized through hydrothermal methods. One common approach involves reacting nickel chloride with red phosphorus in the presence of a surfactant such as hexamethylenetetramine (HMT). This reaction is carried out under hydrothermal conditions, typically at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often produced by chemical precipitation methods. This involves mixing solutions of nickel salts (such as nickel chloride or nickel nitrate) with a phosphate source (such as sodium phosphate) under controlled conditions to precipitate the hydrate form of nickel(II) phosphate .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) phosphate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel(II) phosphate can participate in redox reactions, where nickel ions can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: Nickel(II) phosphate can undergo substitution reactions where phosphate groups are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reactions with reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Reactions with other phosphate sources or ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state nickel compounds.
Reduction: Formation of lower oxidation state nickel compounds.
Substitution: Formation of substituted nickel phosphate compounds with different anions or ligands.
Scientific Research Applications
Nickel(II) phosphate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, including as a component in enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of supercapacitors and as a flame retardant in epoxy resins
Mechanism of Action
The mechanism by which nickel(II) phosphate hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the nickel centers in the compound facilitate redox reactions by providing active sites for electron transfer. In biological systems, this compound can interact with biomolecules, potentially altering their structure and function .
Comparison with Similar Compounds
Nickel(II) phosphate hydrate can be compared with other similar compounds, such as:
Cobalt(II) phosphate hydrate: Similar in structure and properties but contains cobalt instead of nickel.
Iron(III) phosphate hydrate: Contains iron and has different redox properties compared to this compound.
Manganese(II) phosphate hydrate: Contains manganese and is used in different catalytic and biological applications.
Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable hydrates. Its applications in supercapacitors and as a flame retardant highlight its versatility and importance in various fields .
Properties
IUPAC Name |
nickel(2+);diphosphate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLMPZGLQBNCKC-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Ni3O9P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747921 | |
Record name | Nickel(2+) phosphate--water (3/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27176-17-6 | |
Record name | Nickel(2+) phosphate--water (3/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.